molecular formula C14H11NO2 B13739004 4,4'-Diformyldiphenylamine

4,4'-Diformyldiphenylamine

Cat. No.: B13739004
M. Wt: 225.24 g/mol
InChI Key: KJDQBASWKQBLGP-UHFFFAOYSA-N
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Description

4,4'-Diformyldiphenylamine (CAS 336619-72-8) is an aromatic amine derivative with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol . Its structure consists of two benzaldehyde groups (formyl substituents) linked via a central amine group, forming a symmetrical diphenylamine backbone (OHC–C₆H₄–NH–C₆H₄–CHO) . This compound is commercially available with a purity of ≥98% (by ¹H-NMR) and is primarily utilized as an intermediate in synthesizing charge transport materials, such as those for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

4-(4-formylanilino)benzaldehyde

InChI

InChI=1S/C14H11NO2/c16-9-11-1-5-13(6-2-11)15-14-7-3-12(10-17)4-8-14/h1-10,15H

InChI Key

KJDQBASWKQBLGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diformyldiphenylamine typically involves the reaction of 4,4’-dinitrodiphenyl ether with dimethylformamide and activated carbon. The reaction mixture is heated to 140°C for 2 hours, followed by filtration and hydrogenation using a palladium carbon catalyst at 140°C under a pressure of 1 MPa for 5 hours . This process yields 4,4’-diaminodiphenyl ether, which can be further processed to obtain 4,4’-Diformyldiphenylamine.

Industrial Production Methods

Industrial production methods for 4,4’-Diformyldiphenylamine involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include additional purification steps such as recrystallization and solvent extraction to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diformyldiphenylamine undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4,4’-Dicarboxydiphenylamine.

    Reduction: 4,4’-Dihydroxymethyldiphenylamine.

    Substitution: Various nitro or halogenated derivatives of 4,4’-Diformyldiphenylamine.

Scientific Research Applications

4,4’-Diformyldiphenylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Diformyldiphenylamine involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4,4'-Dimethyldiphenylamine (CAS 620-93-9)
  • Molecular Formula : C₁₄H₁₅N
  • Molecular Weight : 197.28 g/mol
  • Structure : Methyl (–CH₃) groups replace the formyl (–CHO) substituents.
  • Properties : The electron-donating methyl groups reduce conjugation compared to formyl derivatives, resulting in lower thermal stability and altered electronic properties. This compound is used in polymer stabilization and as a precursor for dyes .
4,4'-Dinitrodiphenylamine (CAS 1821-27-8)
  • Molecular Formula : C₁₂H₉N₃O₄
  • Molecular Weight : 259.22 g/mol
  • Structure: Nitro (–NO₂) groups replace formyl substituents.
  • Properties : Nitro groups are strongly electron-withdrawing, enhancing oxidative stability but reducing solubility in polar solvents. This compound is a precursor in explosive formulations and azo dyes .

Extended Aromatic Systems

4,4′-Diformyltriphenylamine (CAS not specified)
  • Molecular Formula: C₂₀H₁₅NO₂
  • Molecular Weight : 301.34 g/mol
  • Structure : A triphenylamine core with two formyl groups at para positions.
  • Properties : The additional phenyl ring extends conjugation, improving charge transport efficiency. It exhibits a melting point of 142–146°C and is used in OLED emissive layers .
N,N'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine
  • Molecular Formula : C₂₄H₂₀N₂
  • Structure : A biphenyl backbone with terminal amine groups.
  • Properties : The elongated structure enhances hole-transport capabilities in electronic devices but increases molecular rigidity, reducing solubility .

Amine-Modified Derivatives

4,4′-Diaminodiphenylamine Sulfate Salt
  • Molecular Formula : C₁₂H₁₄N₃O₄S
  • Structure : Amine (–NH₂) groups replace formyl substituents, with sulfate counterions.
  • Properties : The sulfate salt improves water solubility, making it suitable for electrochemical applications and corrosion inhibitors .

Key Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
4,4'-Diformyldiphenylamine C₁₄H₁₁NO₂ 225.24 Formyl (–CHO) OLED intermediates
4,4'-Dimethyldiphenylamine C₁₄H₁₅N 197.28 Methyl (–CH₃) Polymer stabilizers
4,4′-Diformyltriphenylamine C₂₀H₁₅NO₂ 301.34 Formyl (–CHO) OLED emissive layers
4,4'-Dinitrodiphenylamine C₁₂H₉N₃O₄ 259.22 Nitro (–NO₂) Explosives, dyes
4,4′-Diaminodiphenylamine Sulfate C₁₂H₁₄N₃O₄S 292.33 Amine (–NH₂) Electrochemical sensors

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